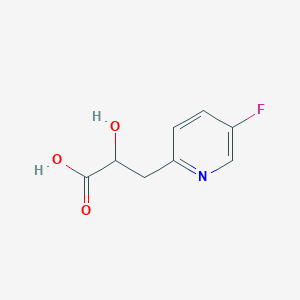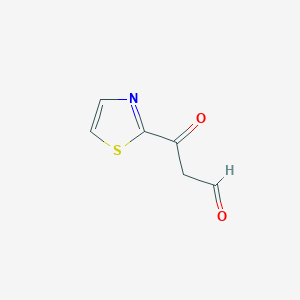
3-Oxo-3-(1,3-thiazol-2-yl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-3-(1,3-thiazol-2-yl)propanal is a chemical compound characterized by the presence of a thiazole ring and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(1,3-thiazol-2-yl)propanal typically involves the reaction of thiazole derivatives with aldehyde precursors. One common method involves the esterification of thiazole-containing acids followed by subsequent reactions to introduce the aldehyde group . The reaction conditions often include the use of solvents like methanol or 2-propanol and reagents such as hydrazine monohydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimized reaction conditions, the use of industrial-grade solvents, and continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-Oxo-3-(1,3-thiazol-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
3-Oxo-3-(1,3-thiazol-2-yl)propanal has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Oxo-3-(1,3-thiazol-2-yl)propanal involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and stability .
相似化合物的比较
Similar Compounds
Uniqueness
3-Oxo-3-(1,3-thiazol-2-yl)propanal is unique due to its specific combination of a thiazole ring and an aldehyde group. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in synthetic applications and potential biological activities make it a valuable compound in research and industry.
属性
分子式 |
C6H5NO2S |
|---|---|
分子量 |
155.18 g/mol |
IUPAC 名称 |
3-oxo-3-(1,3-thiazol-2-yl)propanal |
InChI |
InChI=1S/C6H5NO2S/c8-3-1-5(9)6-7-2-4-10-6/h2-4H,1H2 |
InChI 键 |
XEYXYHZZCGQKPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)C(=O)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
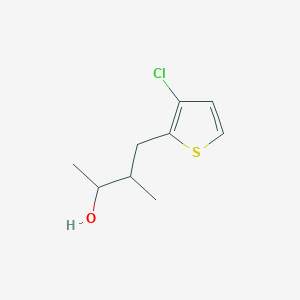
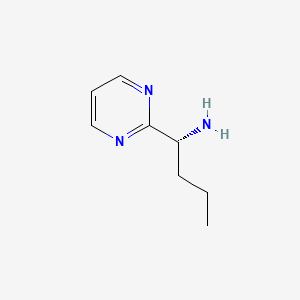
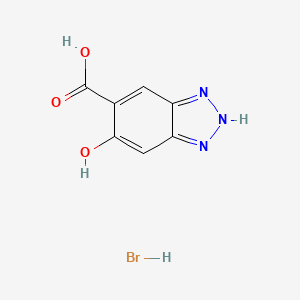
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)




![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
